molecular formula C21H25N3O3S2 B2929071 3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185154-99-7

3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2929071
CAS RN: 1185154-99-7
M. Wt: 431.57
InChI Key: IOLKCQWEWDSBRL-UHFFFAOYSA-N
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Description

3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of triazaspiro[4.5]decane derivatives, including compounds structurally related to 3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, involves complex chemical reactions that yield compounds with significant biological activities. These compounds are characterized by their unique spirocyclic structures, incorporating triazole, sulfonamide, and piperidine moieties, which contribute to their diverse biological activities. For example, Dalloul et al. (2017) synthesized a series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, demonstrating the potential of these compounds in antimicrobial applications (Dalloul et al., 2017).

Potential Biological Activities

  • Antimicrobial Activities : Compounds related to 3-(4-Tert-butylphenyl)-8-(2-thienylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one have shown promising antimicrobial properties. For instance, the study by Dalloul et al. highlighted that some of the synthesized compounds exhibited significant antimicrobial activity against various microbial strains, indicating their potential as antimicrobial agents.

  • Antiviral Properties : The structure of triazaspiro[4.5]decane derivatives suggests potential utility in antiviral research. Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, evaluating their efficacy against human coronavirus and influenza virus, with some compounds showing inhibitory effects on coronavirus replication, suggesting the applicability of these compounds in antiviral drug development (Apaydın et al., 2019).

  • Anticancer and EGFR Inhibition : The triazaspiro[4.5]decane scaffold has also been explored for its potential in cancer therapy, particularly as epidermal growth factor receptor (EGFR) inhibitors. Fleita et al. (2013) designed, synthesized, and evaluated a series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing a thiazolidinone ring system for their potential as EGFR inhibitors, with some derivatives showing moderate antiproliferative activity against MCF-7 cell lines, indicating their possible use in anti-breast cancer therapies (Fleita et al., 2013).

properties

IUPAC Name

3-(4-tert-butylphenyl)-8-thiophen-2-ylsulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-20(2,3)16-8-6-15(7-9-16)18-19(25)23-21(22-18)10-12-24(13-11-21)29(26,27)17-5-4-14-28-17/h4-9,14H,10-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLKCQWEWDSBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC=CS4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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